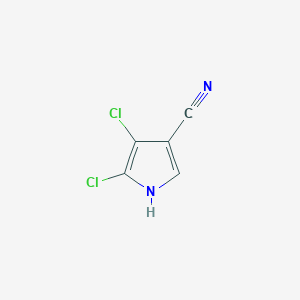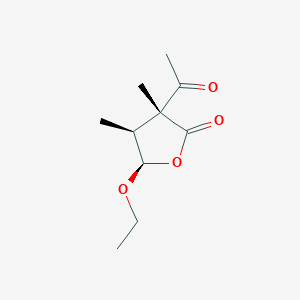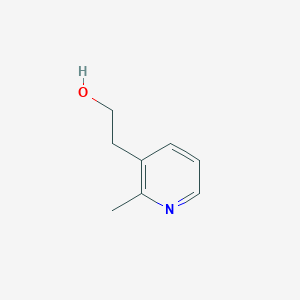![molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8](/img/structure/B116429.png)
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 g/mol . The compound is a white solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H . The Canonical SMILES is C1=CC2=NC (=CN2C=C1Br)C (F) (F)F . Physical And Chemical Properties Analysis
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 265.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound is a white solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
“6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is used in organic syntheses . It can serve as a building block in the synthesis of various organic compounds due to its unique structure and reactivity .
Pharmaceutical Intermediates
This compound also serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs .
Anti-FtsZ Agents
In some studies, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, which “6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” possesses, have been synthesized and screened for their anti-proliferative activity against S. pneumoniae . These compounds were identified as potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
Mécanisme D'action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been found to exhibit significant activity against certain bacteria, such asS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can have a wide range of applications in medicinal chemistry . For instance, some compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-proliferative activity against S. pneumoniae .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-bacterial action againstS. pneumoniae .
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601591 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
150780-40-8 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

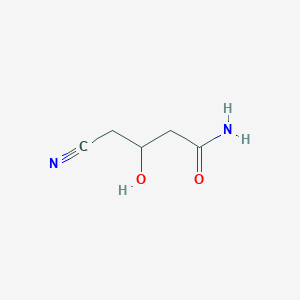
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)


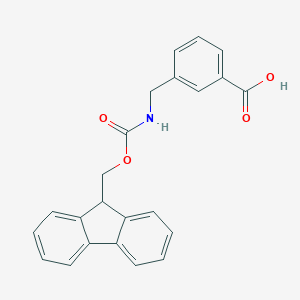




![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
